1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol
Description
Structure
3D Structure
Properties
CAS No. |
596791-47-8 |
|---|---|
Molecular Formula |
C15H14FNO |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C15H14FNO/c16-12-3-1-10(2-4-12)15-14-6-5-13(18)9-11(14)7-8-17-15/h1-6,9,15,17-18H,7-8H2 |
InChI Key |
LVSYRPGEEICBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Overview
The synthesis typically begins with commercially available precursors: 4-fluorobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline . These substrates undergo a two-step process involving condensation followed by reduction to yield the target compound.
Condensation Reaction
The first step involves the formation of a Schiff base intermediate. 4-Fluorobenzaldehyde reacts with tetrahydroisoquinoline in the presence of an acid catalyst (e.g., acetic acid or p-toluenesulfonic acid) under reflux conditions. This step typically achieves >80% conversion, though isolation of the intermediate is often omitted due to instability.
Reduction Step
The Schiff base is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in alcoholic solvents (methanol or ethanol). NaBH₄ is preferred for its milder conditions, yielding 65–75% of the product after purification via column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Conventional Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Condensation | 4-Fluorobenzaldehyde, THIQ, AcOH, reflux | 85 | 90 | |
| Reduction | NaBH₄, MeOH, 0°C, 2h | 72 | 95 | |
| Purification | Silica gel, EtOAc/Hexane (3:7) | – | 99 |
Catalytic Methods in Modern Synthesis
Copper-Catalyzed Coupling
A scalable method employs CuI (10 mol%) and K₃PO₄ in 2-propanol/ethylene glycol at 85–90°C. This one-pot approach avoids isolating intermediates, achieving a 37% yield with >90% purity. The reaction mechanism involves Ullmann-type coupling, facilitated by the chelating effect of ethylene glycol.
Photoredox Catalysis
Recent advances utilize blue LED irradiation with cyanine-based catalysts (e.g., cy746) in DMSO. This method enables C–N bond formation under mild conditions (room temperature, 24–48h), yielding 48–60% of the product. The photoredox pathway minimizes side reactions, enhancing selectivity.
Table 2: Catalytic Methods Comparison
| Method | Catalyst | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Copper-catalyzed | CuI/K₃PO₄ | 85°C, 24h | 37 | |
| Photoredox | cy746, NIR LED | RT, 48h | 48 |
Alternative Synthetic Approaches
Transfer Hydrogenation
A patent-pending method uses formic acid-triethylamine azeotrope for transfer hydrogenation of 3,4-dihydroisoquinoline precursors. This approach achieves enantiomeric excess (ee) >95% after recrystallization with HCl/isopropanol.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial protocols optimize throughput using continuous flow systems . A representative setup involves:
Crystallization Optimization
Recrystallization from isopropanol-HCl yields the hydrochloride salt, which is converted to the free base via neutralization. This step ensures >99% purity, critical for pharmaceutical applications.
Table 3: Industrial Production Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 70 | 85 |
| Purity (%) | 95 | 99 |
| Waste Volume (L/kg) | 50 | 15 |
Reaction Optimization and Yield Improvement
Solvent Screening
A systematic study compared solvents for the condensation step:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced tetrahydroisoquinoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the role of fluorinated compounds in biological systems, particularly in enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and pain perception.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 1-Position
a. 1-(3,5-Diiodo-4-Methoxybenzyl) Derivatives
- Example: 1-(3,5-Diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives exhibit potent β-adrenoceptor activity, targeting obesity and type 2 diabetes .
- Key Difference : The bulky diiodo-methoxybenzyl group enhances receptor binding affinity but reduces metabolic stability compared to the smaller 4-fluorophenyl group in 38g .
b. 1-[(3,4-Dimethoxyphenyl)methyl] Derivatives
- Example: N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) acts as a selective orexin 1 receptor antagonist .
- Key Difference : The 3,4-dimethoxybenzyl group introduces electron-donating substituents, contrasting with the electron-withdrawing fluorine in 38g . This impacts pharmacokinetics and receptor selectivity .
Substituent Variations at the 6-Position
a. Hydroxyl Group (38g)
b. Acetamide, Benzamide, and Carbamate Groups
- Examples : Compounds 28a–28c and 23b () feature 6-acetamido, 6-benzamido, or 6-carbamate groups.
- Impact : These substituents increase lipophilicity and metabolic stability but reduce hydrogen-bonding capacity compared to 38g .
c. Trifluoromethylsulfonyl Group
Pharmacological Targets and Selectivity
Physicochemical Properties
| Compound | m.p. (°C) | Solubility (Predicted) | logP |
|---|---|---|---|
| 38g | 105–107 | Moderate (polar OH) | ~2.5 |
| 28a (6-acetamido) | Not reported | Low (lipophilic) | ~3.8 |
| W23 | Not reported | Low (CF$3$SO$2$) | ~4.1 |
| 1-(3,5-Diiodo-4-methoxy) | Not reported | Very low (bulky I) | ~5.2 |
Biological Activity
1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the tetrahydroisoquinoline family, characterized by a tetrahydroisoquinoline core with a fluorophenyl substituent. Its unique structure allows for diverse interactions with biological targets, particularly in the context of neurological disorders and cancer treatment.
- Molecular Formula: C15H14FNO
- Molecular Weight: 243.28 g/mol
- CAS Number: 596791-47-8
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the central nervous system. These interactions can modulate enzyme activities and receptor functions, influencing various signaling pathways related to neurotransmission.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes such as butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases.
- Receptor Modulation: It potentially interacts with neurotransmitter receptors, affecting mood and cognitive functions.
Biological Activity Studies
Recent studies have highlighted the compound's potential as a selective BChE inhibitor. The following table summarizes key findings from research on its biological activities:
| Study | Biological Activity | IC50 Value | Cell Type | Notes |
|---|---|---|---|---|
| Study 1 | BChE Inhibition | 2.68 μM | SH-SY5Y cells | Significant selectivity over AChE |
| Study 2 | Anti-Aβ aggregation | - | SH-SY5Y cells | Dose-dependent inhibition observed |
| Study 3 | Neuroprotection | - | SH-SY5Y cells | Protects against Aβ-induced toxicity |
Case Study 1: Inhibition of Butyrylcholinesterase
In a study focused on developing selective BChE inhibitors, researchers synthesized analogs based on the structure of this compound. The compound displayed an IC50 value of 2.68 μM against BChE, indicating strong inhibitory activity compared to other tested compounds. Molecular docking studies suggested that it binds effectively to both the catalytic active site and the peripheral anionic site of BChE .
Case Study 2: Protection Against Aβ-Induced Toxicity
Another investigation assessed the protective effects of this compound against amyloid beta (Aβ) toxicity in SH-SY5Y neuroblastoma cells. The results demonstrated that treatment with the compound significantly increased cell viability in Aβ-exposed cultures, suggesting potential therapeutic applications in Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol and its derivatives?
- Methodology : A common approach involves coupling substituted benzyl halides or aldehydes with tetrahydroisoquinoline precursors. For example, reductive amination using sodium borohydride (NaBH₄) or catalytic hydrogenation is employed to introduce substituents at the 1-position. Substituents at the 6-position (e.g., hydroxyl groups) are introduced via nucleophilic aromatic substitution or selective protection/deprotection strategies using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amidation .
- Characterization : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS). For derivatives, coupling constants (e.g., J = 8–10 Hz for para-substituted fluorophenyl groups) are critical for stereochemical analysis .
Q. How are purity and stability assessed for this compound in experimental settings?
- Analytical Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment (>95% purity). Stability studies under varying pH (e.g., simulated gastric fluid) and thermal conditions (25–60°C) are conducted using accelerated degradation protocols. LC-MS monitors degradation products, such as de-fluorinated byproducts or oxidative metabolites .
Advanced Research Questions
Q. What strategies optimize the regioselective functionalization of the tetrahydroisoquinoline scaffold at the 6-position?
- Approach : Directed ortho-metalation (DoM) with strong bases (e.g., LDA) enables regioselective functionalization. For example, introducing acetamide or sulfonamide groups at the 6-position requires protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers, followed by deprotection under mild acidic conditions .
- Challenges : Competing reactions at the 7-position may occur; optimizing solvent polarity (e.g., DMF vs. DCM) and temperature (0°C vs. reflux) minimizes side products. Yields vary significantly (12–94%), highlighting the need for iterative optimization .
Q. How do structural modifications at the 1- and 6-positions influence receptor binding affinity?
- Case Study : Substituting the 1-position with a 4-fluorophenyl group enhances hydrophobic interactions with receptor pockets (e.g., NMDA or estrogen receptors). At the 6-position, hydroxyl groups improve hydrogen-bonding capacity, while bulky substituents (e.g., benzylcarbamoyl) reduce off-target effects. Competitive binding assays (IC₅₀ values) and molecular docking (e.g., Glide SP scoring) validate these trends .
- Data Contradictions : Some derivatives with electron-withdrawing groups (e.g., -SO₂Me) show unexpectedly low activity, possibly due to steric hindrance. Radioligand displacement assays (³H-labeled ligands) and X-ray crystallography resolve such discrepancies .
Q. What are the best practices for resolving conflicting NMR data in structurally similar analogs?
- Troubleshooting : Overlapping signals in ¹H NMR (e.g., aromatic protons at δ 6.5–7.5 ppm) are resolved using 2D techniques (COSY, HSQC). For diastereomeric mixtures, NOESY identifies spatial proximity of substituents. For example, axial vs. equatorial orientations of the 4-fluorophenyl group produce distinct NOE correlations .
Methodological Notes
- Synthesis Optimization : Low-yield reactions (e.g., 12% for 25j in ) benefit from microwave-assisted synthesis or flow chemistry to improve efficiency.
- Data Reproducibility : Variations in NMR chemical shifts across studies (e.g., δ 6.8 vs. 7.1 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆); always report solvent and temperature conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
